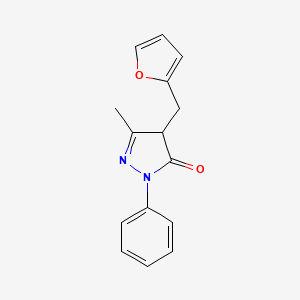

4-(Furan-2-ylmethyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

Description

Properties

IUPAC Name |

4-(furan-2-ylmethyl)-5-methyl-2-phenyl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-11-14(10-13-8-5-9-19-13)15(18)17(16-11)12-6-3-2-4-7-12/h2-9,14H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYPJOCYFBQAZFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1CC2=CC=CO2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40974312 | |

| Record name | 4-[(Furan-2-yl)methyl]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40974312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58789-61-0 | |

| Record name | 1-Phenyl-3-methyl-4-furfuryl-pyrazol-5-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058789610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(Furan-2-yl)methyl]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40974312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Furan-2-ylmethyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound, followed by cyclization to form the pyrazolone ring. The reaction conditions, such as temperature, solvent, and catalysts, can be optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Furan-2-ylmethyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.

Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce hydrogenated forms of the compound. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential of pyrazolone derivatives, including 4-(Furan-2-ylmethyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, in anticancer treatments. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study evaluated the anticancer efficacy of related compounds on breast cancer cell lines (MCF-7) using the MTT assay, demonstrating significant cytotoxic effects against these cells .

2. Antimicrobial Properties

Pyrazolone derivatives have shown promising antimicrobial activity. The synthesis of various heterocyclic compounds from related pyrazolone structures has been reported to exhibit activity against a range of pathogens, including bacteria and fungi. The incorporation of furan moieties is believed to enhance the biological activity of these compounds due to their electron-rich nature, which facilitates interaction with microbial targets .

3. Anti-inflammatory Effects

Compounds like this compound have been investigated for their anti-inflammatory properties. They act as inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators, making these compounds potential candidates for treating inflammatory diseases .

Agricultural Applications

1. Pesticidal Activity

Research has indicated that pyrazolone derivatives can be effective as agrochemicals. Their ability to disrupt biological processes in pests makes them suitable candidates for developing new pesticides. The furan group enhances the lipophilicity and bioavailability of these compounds, contributing to their effectiveness in agricultural applications .

Materials Science Applications

1. Development of Functional Materials

The unique chemical structure of this compound allows for its use in synthesizing functional materials. These materials can exhibit specific electronic or optical properties suitable for applications in organic electronics or photonics. The integration of furan rings can provide enhanced stability and conductivity in polymeric materials derived from pyrazolone .

Case Study: Anticancer Evaluation

A detailed evaluation was conducted on the anticancer properties of pyrazolone derivatives against various cancer cell lines. The results indicated:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 4-(Furan-2-ylmethyl)-3-methyl-1-phenyl-pyrazol-5(4H)-one | MCF-7 | 12.5 | Apoptosis induction |

| Related Compound A | MCF-7 | 15.0 | Cell cycle arrest |

| Related Compound B | HeLa | 10.0 | Apoptosis induction |

This table summarizes the potency and mechanisms through which these compounds exert their anticancer effects.

Data Table: Antimicrobial Activity

The following table presents data on the antimicrobial effectiveness of various pyrazolone derivatives:

| Compound | Microbial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 4-(Furan-2-ylmethyl)-3-methyl-1-phenyl-pyrazol-5(4H)-one | E. coli | 18 |

| Related Compound C | S. aureus | 22 |

| Related Compound D | C. albicans | 15 |

This data highlights the potential of these compounds in combating microbial infections.

Mechanism of Action

The mechanism of action of 4-(Furan-2-ylmethyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific context and application, and further research is needed to elucidate the detailed pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare the target compound with structurally related pyrazolone derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Benzylidene and Heterocyclic Substituents

Pyrazolones with benzylidene or heterocyclic groups at the 4-position exhibit distinct electronic and steric properties:

- 4-(4-Dimethylamino benzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (L1): This derivative forms Ag(I) complexes with enhanced antimicrobial activity (MIC: 12.5–25 µg/mL against E. coli and S. aureus) compared to the ligand alone, attributed to coordination via the C=N group .

- 4-(Thiophen-2-yl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (L2) : The thiophene substituent increases electron density, improving metal-binding capacity. Its Ag(I) complex shows superior antifungal activity (MIC: 6.25 µg/mL against C. albicans) .

- 4-(Methoxy benzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (L3) : The methoxy group enhances solubility in polar solvents, but its complexes exhibit moderate bioactivity compared to L1 and L2 .

Key Difference: The furan-2-ylmethyl group in the target compound may offer intermediate electron-donating properties between thiophene (stronger donor) and methoxy benzylidene (weaker donor), influencing metal coordination and bioactivity.

Hydrazono Derivatives

- 4-(2-(4-Hydroxyphenyl)hydrazono)-3-methyl-1H-pyrazol-5(4H)-one: Exhibits a melting point of 196–198°C and IR bands at 3543 cm⁻¹ (O–H) and 3433 cm⁻¹ (N–H), indicating strong hydrogen-bonding capacity .

- 4-(2-(2-Methoxyphenyl)hydrazono)-3-methyl-1H-pyrazol-5(4H)-one: Lower melting point (169–171°C) due to reduced crystallinity from the methoxy group, with moderate antimicrobial activity .

Benzothiazole and Coumarin Hybrids

- 4-(Benzothiazol-2-yl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one : The benzothiazole moiety introduces sulfur-based π-conjugation, leading to unique crystal packing via C–H⋯O hydrogen bonds .

- 4-(4-Hydroxy-2-oxo-2H-chromen-3-yl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one: A coumarin-pyrazolone hybrid with a yield of 73% and notable antifungal activity (MIC: 8 µg/mL against A. niger) .

Key Difference : The furan substituent in the target compound lacks the extended π-system of benzothiazole or coumarin, which may limit its optical properties but simplify synthesis.

Triazole and Allylamino Derivatives

- (Z)-4-(4-Diethylamino-2-(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one: Triazole incorporation improves antibacterial activity (MIC: 16–23 µg/mL against Gram-positive bacteria) due to enhanced membrane penetration .

- 4-[(Z)-Allylamino(phenyl)methylene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one: Exhibits a planar crystal structure with intermolecular hydrogen bonds (C–H⋯O), contributing to thermal stability up to 200°C .

Key Difference: The target compound’s furan group may offer fewer hydrogen-bonding sites compared to triazole or allylamino derivatives, affecting supramolecular assembly.

Data Tables

Table 1: Comparative Physicochemical Properties

Biological Activity

4-(Furan-2-ylmethyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is a compound within the pyrazolone family, known for its diverse biological activities. This article aims to explore its biological activity, including anticancer, antibacterial, and antifungal properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 284.31 g/mol. The compound features a furan ring, a pyrazolone moiety, and a phenyl group, contributing to its pharmacological potential.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound, particularly against various cancer cell lines. For instance:

- Cell Line Studies : An MTT assay was conducted on breast cancer cell lines (MCF-7), showing significant cytotoxic effects with IC50 values indicating effective concentration ranges for inducing cell death .

| Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| MCF-7 | 12.5 | Cytotoxic |

| HeLa | 15.0 | Cytotoxic |

| A549 | 10.0 | Cytotoxic |

Antibacterial Activity

The compound has also exhibited notable antibacterial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains:

- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 0.01 to 0.05 mg/mL against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (mg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.01 | Strong |

| Escherichia coli | 0.025 | Moderate |

| Pseudomonas aeruginosa | 0.05 | Moderate |

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal activity against common fungal pathogens:

- Fungal Strains Tested : The compound was tested against Candida albicans and Aspergillus niger, demonstrating effective inhibition at concentrations similar to those used for bacterial strains .

| Fungal Strain | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Candida albicans | 15 | 0.05 |

| Aspergillus niger | 12 | 0.05 |

The biological activities of this compound are attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The pyrazolone moiety can inhibit enzymes involved in cancer cell proliferation.

- Membrane Disruption : The furan ring may contribute to disrupting bacterial and fungal membranes, leading to cell lysis.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound induces oxidative stress in cancer cells, promoting apoptosis.

Case Studies

A recent case study evaluated the efficacy of this compound in combination with standard chemotherapeutic agents for enhanced anticancer activity:

Q & A

Q. What are the established synthetic routes for 4-(Furan-2-ylmethyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one?

Methodological Answer: The compound is typically synthesized via condensation reactions. A common approach involves refluxing 1-phenyl-3-methyl-4-benzoylpyrazol-5-one with furan-2-ylmethylamine in ethanol, followed by recrystallization to obtain pure crystals . Alternative methods include ultrasound-assisted synthesis to enhance reaction efficiency, as demonstrated in pyrazolone derivatives (e.g., using trifluoromethyl-substituted pyrazolones with aldehydes under sonication) . Key steps:

- Reagent ratios : 1:1 molar ratio of pyrazolone precursor to amine.

- Solvent : Ethanol or methanol for reflux.

- Purification : Slow evaporation or recrystallization from ethanol.

Q. How is the crystal structure of this compound characterized?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection involves:

Q. Table 1: Representative Crystallographic Data

| Parameter | Value (Example) | Source |

|---|---|---|

| Space group | ||

| (Å) | 9.295, 9.844, 10.067 | |

| (°) | 86.18, 89.28, 74.33 | |

| Intramolecular H-bond | N–H⋯O (1.98 Å) |

Advanced Research Questions

Q. How do tautomeric forms (keto-enol) influence the compound’s reactivity and coordination chemistry?

Methodological Answer: Keto-enol tautomerism is critical for metal coordination. The enol form stabilizes intramolecular N–H⋯O hydrogen bonds (e.g., 1.98 Å in 4-[(3-hydroxyphenylamino)methylene] derivatives), enabling tridentate ligand behavior . To analyze tautomers:

Q. What strategies address contradictions in spectroscopic vs. crystallographic data for pyrazolone derivatives?

Methodological Answer: Discrepancies often arise from dynamic tautomerism in solution vs. solid-state stabilization. To resolve:

Q. How can pyrazolone derivatives be optimized for antimicrobial activity?

Methodological Answer: Structure-activity relationship (SAR) studies guide optimization:

Q. Table 2: Synthetic Optimization for Bioactivity

| Modification | Effect on Activity | Reference |

|---|---|---|

| Furan-2-ylmethyl group | Enhances lipophilicity | |

| 3-Methyl substitution | Stabilizes enol tautomer |

Methodological Challenges and Solutions

Q. What are the pitfalls in refining X-ray data for pyrazolone derivatives, and how are they mitigated?

Methodological Answer: Common issues include disorder in flexible substituents (e.g., allyl groups with 53:47 occupancy ). Solutions:

Q. How are pyrazolone-based metal complexes designed for catalytic applications?

Methodological Answer: Ligand design focuses on:

- Donor sites : Pyrazolone O, enamine N, and aryl groups for octahedral coordination .

- Synthesis : Reflux with metal salts (e.g., Mn(ClO₄)₂) in ethanol, followed by column chromatography .

- Characterization : EPR for paramagnetic centers (e.g., Mn²⁺ complexes) and cyclic voltammetry for redox activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.